molecular formula C16H15N3OS2 B5641737 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B5641737
M. Wt: 329.4 g/mol
InChI Key: SRJQYGCINGTQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide often involves multi-step chemical reactions starting from basic benzothiazole structures. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives by initially preparing 2-(4-aminophenyl)benzothiazole through the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and subsequent reactions with various mercapto derivatives (Yurttaş, Tay, & Demirayak, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiazole moiety linked to an acetamide group through a sulfur atom. The structural confirmation is typically achieved using various spectroscopic techniques like NMR, FTIR, and mass spectroscopy, as demonstrated in studies like the one by Duran and Canbaz (2013), where they synthesized and confirmed the structures of benzothiazole acetamide derivatives (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves their ability to undergo further functionalization or to participate in the formation of more complex heterocyclic systems. This reactivity can be exploited to synthesize compounds with potential biological activities, as seen in the work by Ramalingam, Ramesh, and Sreenivasulu (2019), who synthesized antibacterial acetamide derivatives starting from a benzothiazole-based intermediate (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their potential applications. These properties can be influenced by the nature of the substituents on the benzothiazole ring and the acetamide moiety. Studies like the one by Balijapalli et al. (2017) provide insights into the hydrogen bonding interactions and crystalline structures of benzothiazole acetamides, which can significantly affect their physical properties (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa), reactivity towards various reagents, and stability, are essential for understanding the compound's behavior in different environments. The pKa determination study by Duran and Canbaz (2013) sheds light on the acidity constants of similar benzothiazole acetamide derivatives, which is crucial for predicting their behavior in biological systems (Duran & Canbaz, 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . Therefore, the future directions of this compound could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10-4-2-3-5-12(10)18-15(20)9-21-16-19-13-7-6-11(17)8-14(13)22-16/h2-8H,9,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQYGCINGTQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.